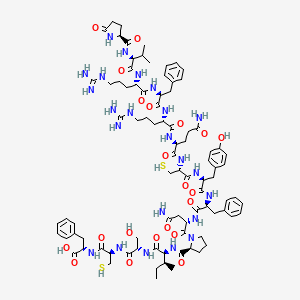

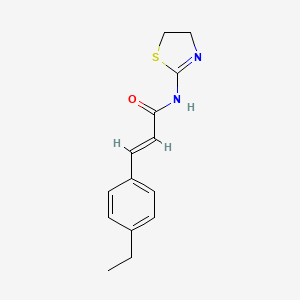

(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-ethylphenyl)prop-2-enamide

Overview

Description

“(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-ethylphenyl)prop-2-enamide” is a chemical compound with the molecular formula C14H16N2OS . It is also known as ML-243 and has a molecular weight of 260.355 . This compound is an inhibitor of cancer stem cells, displaying 32-fold selective inhibition of a breast cancer stem cell-like cell line.

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The compound also contains a prop-2-enamide group and a phenyl group . The exact three-dimensional conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.36 g/mol . It has a topological polar surface area of 66.8 Ų, indicating the potential for hydrogen bonding . The compound has a XLogP3-AA value of 2.8, suggesting some degree of lipophilicity . The compound has 4 rotatable bonds .

Scientific Research Applications

Oncology

ML243 has been identified as a potent and selective inhibitor of cancer stem-like cells (CSCs). It has shown to selectively eradicate CSCs within heterogeneous cancer cell populations . This property is particularly valuable in oncology research, where targeting CSCs can potentially prevent cancer recurrence and metastasis.

Pharmacology

In pharmacological studies, ML243 exhibits high selectivity for breast cancer stem-like cells, with an EC50 of 2 µM for epithelial-to-mesenchymal transition in the HMLE_shEcad cell line . Its ability to differentiate between cancer stem cells and normal cells makes it a promising candidate for drug development.

Biochemistry

ML243’s biochemical actions include blocking the binding to a radio-labeled ligand to the Adenosine A2A Receptor with an IC50 of 10 µM . This suggests potential applications in developing treatments for diseases where the Adenosine A2A Receptor plays a crucial role.

Molecular Biology

The compound’s selective inhibition properties could be utilized in molecular biology to study the pathways and mechanisms through which cancer stem cells contribute to tumor growth and resistance to therapies .

Chemistry

In the field of chemistry, ML243’s stability in human plasma and in glutathione solution, along with its desirable aqueous solubility, make it an interesting subject for chemical analysis and synthesis . Researchers can explore its reactivity and interaction with other compounds.

Medicine

ML243’s selective inhibition of breast cancer stem cells has implications for medicine, particularly in the development of targeted therapies that could minimize damage to healthy cells while effectively treating cancer .

Mechanism of Action

Target of Action

ML243 primarily targets breast cancer stem cells (CSCs) . These cells are a subpopulation within tumors that possess characteristics associated with normal stem cells, specifically the ability to give rise to all cell types found in a particular cancer sample .

Mode of Action

ML243 interacts with its target, the breast CSCs, by selectively inhibiting their growth . It has been found to have a 32-fold greater selective inhibition in the breast CSC-like cell line HMLE_shECad than the control cell line HMLE_shGFP .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body. Its stability in human plasma and in glutathione solution indicates good metabolic stability .

Result of Action

The primary result of ML243’s action is the selective eradication of breast CSCs in heterogeneous cancer cell populations . This leads to a decrease in the growth and proliferation of these cells, potentially slowing the progression of breast cancer.

Action Environment

The action of ML243 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the conditions under which it is stored . Additionally, the compound’s action can be influenced by the specific cellular environment of the breast CSCs, including factors such as the presence of other cell types, the availability of nutrients, and the pH of the environment .

properties

IUPAC Name |

(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-ethylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-11-3-5-12(6-4-11)7-8-13(17)16-14-15-9-10-18-14/h3-8H,2,9-10H2,1H3,(H,15,16,17)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLJBAFNMHPGBV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can we learn from the studies about the importance of analytical method validation in pharmaceutical research?

A1: The paper on "ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR SIMULTANEOUS ESTIMATION OF ZALTOPROFEN AND PARACETAMOL IN COMBINED DOSAGE FORM" [] highlights the crucial role of analytical method validation in pharmaceutical research. It emphasizes the need for accuracy, precision, and specificity in quantifying drug content, ensuring the reliability of research findings and product quality. This knowledge is directly applicable to studying ML243, where validated analytical methods would be essential for characterizing its properties and monitoring its presence in various matrices.

Q2: How can understanding the pharmacokinetics and pharmacodynamics of other drugs inform the potential research directions for ML243?

A2: The study on the "Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide Microdoses in Healthy Participants" [] provides a clear example of how understanding drug behavior in the body is crucial for determining effective dosage ranges and potential therapeutic applications. Similarly, for ML243, research focusing on its absorption, distribution, metabolism, and excretion (ADME) would be essential. Understanding these pharmacokinetic parameters will be crucial in guiding future research into potential therapeutic applications of ML243.

Q3: Why are studies focusing on biomarkers and diagnostics important, and how can they be relevant to the research of ML243?

A3: The research on "Circulating MKRN3 Levels Decline Prior to Pubertal Onset and Through Puberty: A Longitudinal Study of Healthy Girls" [] demonstrates the value of identifying biomarkers to track biological processes and potentially predict disease onset. Applying this concept to ML243, future research could explore potential biomarkers that correlate with its activity or efficacy. Identifying such biomarkers could provide valuable tools for monitoring treatment response or understanding the compound's mechanism of action.

Q4: The studies mention "residual volume." What does this term mean in a medical context, and how is it relevant to the research presented?

A4: "Residual volume" in the context of the paper "Voiding Dysfunction after the Tension-Free Vaginal Tape Procedure" [] refers to the amount of urine left in the bladder after urination. It's a crucial parameter for assessing bladder function and diagnosing voiding dysfunction. While not directly related to ML243, this concept highlights the importance of considering potential side effects and complications in any medical intervention or drug treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)